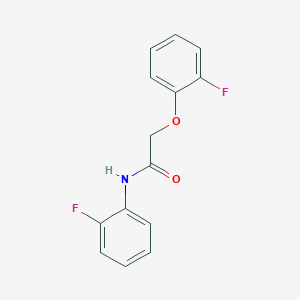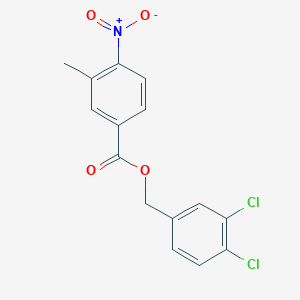
2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide, also known as FPhPA, is a chemical compound that has gained attention in the scientific community due to its potential application in research. FPhPA has been identified as a useful tool in studying the function of certain proteins and enzymes, and has also been investigated for its potential therapeutic properties. In
作用机制
2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide works by inhibiting the activity of CK2, which is a protein kinase that is involved in various cellular processes. Specifically, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide binds to the ATP-binding site of CK2, which prevents the protein from phosphorylating its targets. This inhibition of CK2 activity can lead to a variety of downstream effects, including inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide can inhibit the growth of cancer cells, and can also inhibit the activity of certain enzymes involved in inflammation. Additionally, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide in lab experiments is its specificity for CK2. Because 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide binds to the ATP-binding site of CK2, it is highly specific for this protein kinase and does not affect other cellular processes. Additionally, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has been shown to be effective in inhibiting the activity of CK2 in vitro and in vivo.
One limitation of using 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide in lab experiments is its potential toxicity. While 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has been shown to be effective in inhibiting the activity of CK2, it can also have off-target effects on other cellular processes. Additionally, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has not been extensively studied in animal models, so its potential toxicity in vivo is not well understood.
未来方向
There are several future directions for research on 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of CK2. Additionally, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide could be investigated for its potential therapeutic properties in a variety of diseases, including cancer and inflammation. Finally, the mechanism of action of 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide could be further elucidated to better understand its effects on cellular processes.
合成方法
The synthesis of 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide involves several steps, including the reaction of 2-fluoroaniline with 2-fluorophenol to form 2-(2-fluorophenoxy)aniline. This intermediate is then reacted with acetyl chloride to form 2-(2-fluorophenoxy)acetamide, which is subsequently reacted with 2-fluoroaniline to form the final product, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide.
科学研究应用
2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has been identified as a useful tool in studying the function of certain proteins and enzymes. Specifically, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell growth and proliferation. 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has also been investigated for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
属性
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-10-5-1-3-7-12(10)17-14(18)9-19-13-8-4-2-6-11(13)16/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHKGXRTMHCREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)



![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5729058.png)


![phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate](/img/structure/B5729087.png)

![methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5729100.png)